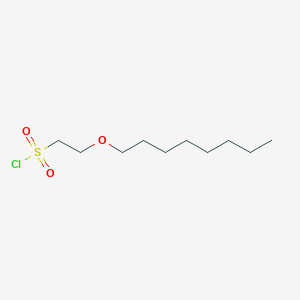
3-Methoxythiane-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxythiane-3-carboxylicacid is an organic compound that belongs to the class of carboxylic acids It features a thiane ring, which is a six-membered ring containing one sulfur atom, with a methoxy group and a carboxylic acid group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxythiane-3-carboxylicacid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of a thiane derivative with a methoxy group. The reaction typically requires a strong base, such as sodium hydride, and a methoxy donor, such as methyl iodide, under anhydrous conditions. The resulting intermediate is then subjected to oxidation to introduce the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include the use of catalysts to enhance reaction rates and yields. The final product is typically purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxythiane-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the methoxy group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiane derivatives.
Applications De Recherche Scientifique
3-Methoxythiane-3-carboxylicacid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methoxythiane-3-carboxylicacid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
3-Methoxythiane-3-carboxylicacid can be compared with other similar compounds, such as:
3-Methoxythiane-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
3-Methoxythiane-3-aldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
3-Methoxythiane-3-alcohol: Similar structure but with an alcohol group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C7H12O3S |
|---|---|
Poids moléculaire |
176.24 g/mol |
Nom IUPAC |
3-methoxythiane-3-carboxylic acid |
InChI |
InChI=1S/C7H12O3S/c1-10-7(6(8)9)3-2-4-11-5-7/h2-5H2,1H3,(H,8,9) |
Clé InChI |
IXZDUIJMOYASGV-UHFFFAOYSA-N |
SMILES canonique |
COC1(CCCSC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


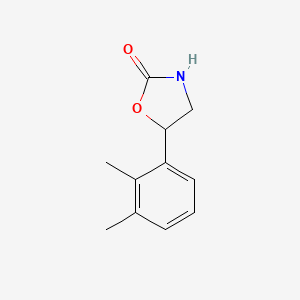

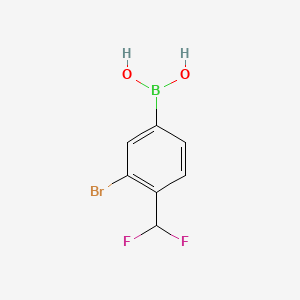
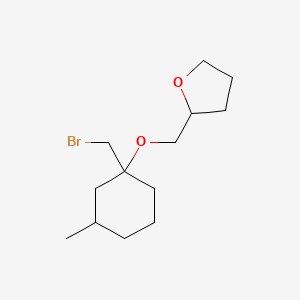
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid](/img/structure/B13617709.png)
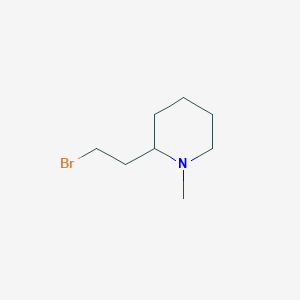
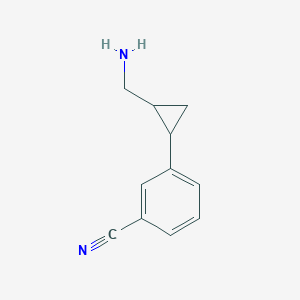
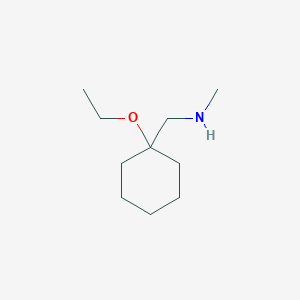
![rac-(1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B13617737.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13617744.png)
![(1-Propyl-1h-benzo[d]imidazol-2-yl)methanesulfonyl chloride](/img/structure/B13617746.png)
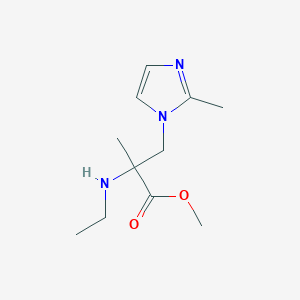
amine](/img/structure/B13617753.png)
